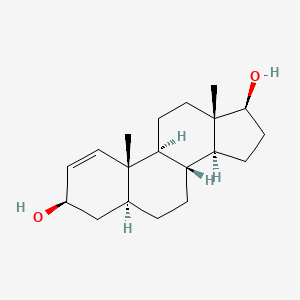

1-Androstenediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGPAMUAXASRE-YSZCXEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627737 | |

| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-27-3 | |

| Record name | 5α-Androst-1-ene-3β,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Androstenediol

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a prohormone of the potent androgen 1-testosterone.[1] Its mechanism of action in vitro is multifaceted, involving enzymatic conversion to active metabolites, direct interactions with nuclear receptors, and subsequent modulation of downstream signaling pathways that influence gene expression and cellular processes. This guide provides a detailed technical overview of these mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways.

Metabolic Conversion: The Path to Bioactivity

The primary mechanism of action of this compound is its conversion to the more biologically active androgen, 1-testosterone. This transformation is a critical step, as 1-testosterone is a potent agonist of the androgen receptor (AR).[1] This metabolic activation is primarily facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2]

Key Enzymes in this compound Metabolism

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of hormonal steroids.[3] It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration.[3] In the context of this compound, 3β-HSD mediates its oxidation to 1-testosterone.[2]

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes plays a crucial role in the final steps of androgen and estrogen biosynthesis.[1][4][5] While its primary role with this compound is less direct, it is involved in the broader steroidogenic pathways that can influence the availability of precursors and the subsequent metabolism of 1-testosterone.[1] Specifically, 17β-HSDs catalyze the interconversion of androstenedione (B190577) and testosterone.[5]

Receptor Interactions and Downstream Signaling

While its conversion to 1-testosterone is a major component of its action, this compound and its metabolites can also directly interact with steroid hormone receptors, albeit with varying affinities.

Androgen Receptor (AR) Activation

This compound itself is considered a weak androgen.[2] Its direct interaction with the androgen receptor is significantly less potent than that of dihydrotestosterone (B1667394) (DHT).[2] However, upon its conversion to 1-testosterone, it becomes a potent activator of the AR.[1] This activation initiates a signaling cascade:

-

Ligand Binding: 1-testosterone binds to the ligand-binding domain of the AR in the cytoplasm.

-

Conformational Change and Translocation: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins and translocate to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of androgen-responsive genes.

This signaling pathway is pivotal in mediating the androgenic effects of this compound.

Estrogen Receptor (ER) Interaction

Interestingly, this compound also demonstrates a notable binding affinity for both estrogen receptor subtypes, ERα and ERβ, with a preferential affinity for ERβ.[2][6] This suggests that this compound may also exert estrogenic or anti-estrogenic effects depending on the cellular context and the relative expression of ER subtypes.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound and related steroids with androgen and estrogen receptors.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) |

| This compound | ERα | 3.6[6] |

| ERβ | 0.9[6] | |

| DHEA | ERα | 1100[6] |

| ERβ | 500[6] |

Table 2: Receptor Activation Potency (EC50)

| Compound | Receptor | EC50 (nM) |

| This compound | AR | 2969[2][6] |

| ERα | 2.5[6] | |

| ERβ | 1.7[6] | |

| Dihydrotestosterone (DHT) | AR | 0.06[2][6] |

Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the androgen and estrogen receptors.

Principle: A competitive binding assay is used where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER) for binding to the receptor.

Generalized Protocol:

-

Receptor Preparation: A source of the receptor is required, typically from rat prostate cytosol for AR or rat uterine cytosol for ER.

-

Competitive Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxyapatite (B223615) slurry precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Objective: To assess the functional activity of this compound as an agonist or antagonist of the androgen and estrogen receptors.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (AREs for AR, EREs for ER). Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.

Generalized Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., PC-3 or LNCaP for AR, HeLa or MCF-7 for ER) is cultured and co-transfected with an expression vector for the receptor (if not endogenously expressed) and the reporter plasmid.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of this compound as an agonist.

Cell Proliferation Assays

Objective: To evaluate the effect of this compound on the proliferation of hormone-dependent cancer cell lines.

Principle: The proliferation of cell lines that are sensitive to androgens (e.g., LNCaP) or estrogens can be measured in response to treatment with this compound.

Generalized Protocol:

-

Cell Seeding: LNCaP cells, which are known to be stimulated by androgens, are seeded in multi-well plates. A concentration of 10 nM of androstenediol (B1197431) has been found to provide maximal stimulation for LNCaP cells.[7]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period of several days.

-

Proliferation Measurement: Cell proliferation can be quantified using various methods, such as direct cell counting with a hemocytometer, or assays that measure metabolic activity (e.g., MTS assay) or DNA content.

-

Data Analysis: The effect of different concentrations of this compound on cell number or proliferation rate is determined and can be used to generate a dose-response curve.

Quantification of Metabolites using HPLC-MS/MS

Objective: To identify and quantify the metabolites of this compound, particularly its conversion to 1-testosterone.

Principle: High-performance liquid chromatography (HPLC) is used to separate the parent compound and its metabolites, which are then detected and quantified by tandem mass spectrometry (MS/MS).

Generalized Protocol:

-

In Vitro Incubation: this compound is incubated with a relevant biological matrix, such as liver microsomes or recombinant enzymes (e.g., 3β-HSD).

-

Sample Preparation: The reaction is stopped, and the steroids are extracted from the incubation mixture using an organic solvent (e.g., methyl-tert-butyl-ether).

-

HPLC Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound and its metabolites based on their physicochemical properties.

-

MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The parent and metabolite ions are fragmented, and specific fragment ions are monitored for quantification (Selected Reaction Monitoring - SRM).

-

Data Analysis: The concentrations of this compound and its metabolites are determined by comparing their peak areas to those of known standards.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic conversion and receptor-mediated signaling of this compound.

Experimental Workflow: Receptor Binding Assay

Caption: Generalized workflow for a competitive receptor binding assay.

Logical Relationship: Prohormone to Active Ligand

Caption: Logical pathway from prohormone to biological response.

References

- 1. This compound - CAS 5323-27-3 - For Research [benchchem.com]

- 2. Androstenediol|CAS 521-17-5|Research Compound [benchchem.com]

- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of androstenediol-dependent LNCaP tumour growth by 17α-ethynyl-5α-androstane-3α, 17β-diol (HE3235) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 1-Androstenediol from DHEA

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway converting Dehydroepiandrosterone (DHEA) into 1-Androstenediol. It covers the core enzymatic reactions, presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundantly produced adrenal steroid hormones in humans.[1][2] While DHEA itself is a weak androgen, its primary physiological role is to serve as a crucial precursor for the peripheral synthesis of more potent androgens and estrogens in target tissues.[1][3][4] This concept of intracellular hormone synthesis and action is known as intracrinology. A key metabolic transformation in this process is the conversion of DHEA to androst-5-ene-3β,17β-diol, a compound commonly referred to as 5-Androstenediol (5-AED).[1][3] This conversion is a critical step that precedes the formation of active sex steroids like testosterone (B1683101).

This document will elucidate the direct "Δ5 pathway" of 5-Androstenediol synthesis from DHEA and contrast it with the parallel "Δ4 pathway" that proceeds via androstenedione (B190577).

The Core Biosynthetic Pathway

The conversion of DHEA into active sex steroids occurs via two interconnected pathways: the Δ5 pathway and the Δ4 pathway. The direct synthesis of 5-Androstenediol from DHEA is the primary step in the Δ5 pathway.

The Δ5 Pathway: DHEA to 5-Androstenediol

The direct conversion of DHEA to 5-Androstenediol is a reduction reaction catalyzed by isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[5][6]

-

Reaction: The enzyme reduces the 17-keto group on the DHEA molecule to a 17β-hydroxyl group.[1][5]

-

Enzyme: 17β-Hydroxysteroid Dehydrogenase (EC 1.1.1.51).[5] Multiple isoforms exist, with varying substrate specificities and tissue distribution. For example, HSD17B1 is considered primarily "estrogenic," while HSD17B3 is "androgenic," though both can catalyze the conversion of DHEA.[5]

-

Cofactor: This reductive reaction requires the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).[7][8]

The Parallel Δ4 Pathway

In many tissues, DHEA is concurrently metabolized through the Δ4 pathway, which creates a different set of intermediates.

-

DHEA to Androstenedione: The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) converts DHEA into androstenedione.[9][10][11] This reaction involves both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.[12]

-

Androstenedione to Testosterone: Androstenedione is then converted to testosterone by the reductive action of 17β-HSD.[5][9]

These pathways are linked, as 5-Androstenediol can also be converted to testosterone by the action of 3β-HSD, demonstrating the metabolic grid that governs steroidogenesis.[3][10]

Visualization of Steroidogenic Pathways

The following diagrams illustrate the key metabolic conversions of DHEA.

Caption: Key biosynthetic pathways originating from DHEA.

Summary of Key Enzymes

While precise kinetic data for the DHEA to 5-Androstenediol conversion is highly dependent on the specific 17β-HSD isoform and experimental conditions, the table below summarizes the roles of the principal enzymes.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor | Pathway Role | Typical Location |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 1.1.1.51 | DHEA, Androstenedione, Estrone | 5-Androstenediol, Testosterone, Estradiol | NADPH (Reduction) | Catalyzes the reduction of 17-ketosteroids to active 17β-hydroxysteroids.[5] | Gonads, placenta, peripheral tissues (e.g., skin, breast).[5][9] |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 1.1.1.145 | DHEA, 5-Androstenediol, Pregnenolone | Androstenedione, Testosterone, Progesterone | NAD+ | Converts Δ5-3β-hydroxysteroids to Δ4-ketosteroids.[10] | Adrenal gland, gonads, placenta, peripheral tissues.[10] |

Experimental Protocols

The study of the this compound pathway requires robust methods for steroid extraction, analysis, and enzyme activity measurement.

Protocol: Steroid Extraction from Serum

This protocol is a general method for extracting steroids from a liquid biological matrix for subsequent analysis.[13]

-

Sample Preparation: Aliquot 1.0 mL of serum or plasma into a glass tube.

-

Solvent Addition: Add 5.0 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) to the sample, creating a 5:1 solvent-to-sample ratio.[13]

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the lipophilic steroids into the organic phase.

-

Phase Separation: Allow the tube to stand for 5 minutes to permit the separation of the aqueous and organic layers. For a cleaner separation, freeze the sample in a dry ice/ethanol (B145695) bath, which solidifies the lower aqueous layer.[13]

-

Collection: Carefully decant the top organic solvent layer into a new clean glass tube.

-

Drying: Evaporate the pooled solvent to complete dryness using a centrifugal vacuum concentrator (Speedvac) or a gentle stream of nitrogen.[13]

-

Reconstitution: Redissolve the dried steroid residue in a known, small volume (e.g., 125-250 µL) of an appropriate assay buffer, typically the initial mobile phase for LC-MS analysis.[13]

Protocol: Steroid Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying multiple steroid hormones simultaneously.[14][15]

-

Chromatographic Separation:

-

Inject the reconstituted sample extract into an HPLC system.

-

Use a reversed-phase column (e.g., C18) to separate the steroids.

-

Apply a gradient elution program, typically using a binary solvent system such as water with a small amount of modifier (e.g., formic acid or ammonium (B1175870) fluoride) and methanol.[15] This is critical for separating structurally similar and isobaric steroids.

-

-

Ionization:

-

The column effluent is directed into the mass spectrometer's ion source.

-

Electrospray ionization (ESI) is commonly used for steroid analysis.[15]

-

-

Mass Analysis and Detection:

-

Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14]

-

For each steroid, a specific precursor ion (matching the molecular weight) is selected in the first quadrupole.

-

The precursor ion is fragmented in the second quadrupole (collision cell).

-

Specific, characteristic product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional specificity and reduces background noise.

-

-

Quantification:

-

A standard curve is generated using certified reference standards of known concentrations.

-

The concentration of each steroid in the sample is determined by comparing its peak area to the standard curve.

-

Protocol: 17β-HSD Activity Assay (Spectrophotometric)

This method measures the activity of HSD enzymes by monitoring the change in the concentration of the NADH or NADPH cofactor.[6][11]

-

Reaction Principle: The reduction of DHEA to 5-Androstenediol by 17β-HSD consumes NADPH, which is oxidized to NADP+. The disappearance of NADPH can be monitored by measuring the decrease in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Substrate Solution: Prepare a stock solution of DHEA in ethanol or DMSO.

-

Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.

-

Enzyme Source: Use a purified recombinant enzyme, a microsomal fraction, or a cell homogenate.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH solution, and enzyme source.

-

Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and allow it to equilibrate.

-

Initiate the reaction by adding a small volume of the DHEA substrate solution and mix immediately.

-

Record the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the Beer-Lambert law (and the molar extinction coefficient of NADPH, which is 6220 M⁻¹cm⁻¹) to convert this rate into the rate of substrate conversion (e.g., nmol/min/mg of protein).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for steroid hormone analysis in a research setting.

Caption: A generalized workflow for steroid analysis.

References

- 1. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Intracrinology and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydroepiandrosterone and androstenedione (Chapter 20) - Testosterone [cambridge.org]

- 10. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zellx.de [zellx.de]

- 14. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Primary Metabolic Fates of 1-Androstenediol in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5α-androst-1-ene-3β,17β-diol) is a synthetic androstane (B1237026) steroid recognized as a prohormone, or a precursor to more potent steroid hormones. Its significance in metabolic and endocrinological research stems from its conversion to 1-Testosterone (dihydroboldenone), a powerful anabolic androgenic steroid (AAS).[1] Due to its potential to enhance muscle mass, it has been marketed as a dietary supplement and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[1] Understanding the metabolic cascade of this compound is critical for drug development, therapeutic applications, and for the development of sensitive detection methods in sports anti-doping. This document provides a comprehensive overview of the primary metabolic fates of this compound in humans, supported by quantitative data from related compounds, detailed experimental methodologies, and pathway visualizations.

Primary Metabolic Pathways

The metabolism of this compound proceeds through Phase I and Phase II reactions, transforming the parent compound into a series of active metabolites and readily excretable conjugates. The primary metabolic transformation is the oxidation of the 3β-hydroxyl group to form the potent androgen, 1-Testosterone.

Phase I Metabolism: Oxidation and Reduction

Phase I metabolism involves the enzymatic modification of the this compound structure. The key transformations occur at the C3 and C17 positions, mediated primarily by hydroxysteroid dehydrogenases (HSDs).

-

Conversion to 1-Testosterone: The most critical metabolic step is the conversion of this compound to 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one). This oxidation reaction is catalyzed by an enzyme likely belonging to the 3β-hydroxysteroid dehydrogenase (3β-HSD) family. 1-Testosterone is a potent androgen that does not aromatize to estrogen.

-

Interconversion with 1-Androstenedione (B1247873): this compound can be reversibly converted to 1-Androstenedione (5α-androst-1-ene-3,17-dione) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). 1-Androstenedione can then be converted to 1-Testosterone, also via 17β-HSD.

-

Reduction to Diols: Further reduction of metabolites can occur. For instance, 1-androstenedione can be reduced to form 5α-androst-1-ene-3α,17β-diol.

A study involving the oral administration of a closely related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, identified several key urinary metabolites that illuminate this pathway. The detected metabolites included 1-Testosterone, 1-androstenedione, 5α-androst-1-ene-3α,17β-diol, and the parent compound's stereoisomer, 5α-androst-1-ene-3β,17β-diol (this compound), confirming the central role of these interconversions.[2]

Phase II Metabolism: Conjugation

Following Phase I transformations, the resulting metabolites, including 1-Testosterone and various diols, undergo Phase II conjugation to increase their water solubility and facilitate urinary excretion.[2]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of the steroid metabolites. This is a major pathway for the clearance of androgens and their metabolites.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid, forming sulfate (B86663) esters that are also readily excreted.

Studies on related androgens have demonstrated that after oral administration, the vast majority of metabolites are excreted as glucuronide and sulfate conjugates.[1][3]

Quantitative Analysis of Metabolite Excretion

Table 1: Mean Urinary Excretion Rates of Androgen Metabolites Following Oral Androstenedione (B190577) Administration (Data adapted from Leder et al., 2001, as a proxy for this compound metabolism)[1][3]

| Metabolite (Conjugated) | Control Group (0 mg/day) | 100 mg/day Androstenedione | 300 mg/day Androstenedione |

| Testosterone (B1683101) | 3 ± 1 µg/h | 47 ± 11 µg/h | 115 ± 39 µg/h |

| Androsterone | 215 ± 26 µg/h | 3,836 ± 458 µg/h | 8,142 ± 1,362 µg/h |

| Etiocholanolone | 175 ± 26 µg/h | 4,306 ± 458 µg/h | 10,070 ± 1,999 µg/h |

| Dihydrotestosterone | 0.4 ± 0.1 µg/h | 1.6 ± 0.2 µg/h | 7.7 ± 1.5 µg/h |

Table 2: Fold-Increase in Urinary Excretion Rates vs. Control (Calculated from data in Table 1)

| Metabolite (Conjugated) | Fold-Increase (100 mg/day) | Fold-Increase (300 mg/day) |

| Testosterone | ~15.7x | ~38.3x |

| Androsterone | ~17.8x | ~37.9x |

| Etiocholanolone | ~24.6x | ~57.5x |

| Dihydrotestosterone | ~4.0x | ~19.3x |

These data clearly demonstrate a dose-dependent increase in the urinary excretion of key androgen metabolites following the administration of a testosterone precursor. A similar pattern is expected following the administration of this compound.

Experimental Protocols

The following outlines a representative experimental protocol for a human administration study designed to investigate the metabolism of a prohormone, based on methodologies from published clinical trials.[1][4][5]

Study Design

A randomized, placebo-controlled, double-blind study is conducted. Participants are healthy male volunteers, typically aged 20-40, who have provided informed consent.[5] Exclusion criteria include the use of any medications or supplements that could interfere with steroid metabolism.

Dosing and Sample Collection

-

Baseline: A 24-hour urine collection is performed prior to administration to establish a baseline steroid profile.

-

Administration: A single oral dose of this compound (e.g., 100 mg) or a matching placebo is administered.

-

Post-Dose Collection: All urine is collected in timed intervals (e.g., 0-8h, 8-16h, 16-24h, etc.) for at least 48 hours to capture the full excretion profile of the metabolites.[6]

Sample Preparation and Analysis

-

Enzymatic Hydrolysis: To analyze conjugated steroids, an aliquot of urine is treated with β-glucuronidase/arylsulfatase from Helix pomatia to cleave the glucuronide and sulfate moieties, liberating the free steroids.

-

Extraction: The hydrolyzed urine is then subjected to solid-phase extraction (SPE) using C18 cartridges to isolate the steroids from the aqueous matrix.

-

Derivatization: The dried steroid extracts are derivatized to improve their volatility and thermal stability for gas chromatography. A common method is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[4]

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different steroid metabolites based on their retention times, and the MS provides mass spectra for identification and quantification.[7] The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for target metabolites.[8]

Androgen Receptor Signaling Pathway

The biological effects of this compound are not primarily due to the parent compound, but rather its potent metabolite, 1-Testosterone. Like other androgens, 1-Testosterone exerts its effects by binding to and activating the androgen receptor (AR).

The signaling cascade is as follows:

-

Binding: 1-Testosterone enters the target cell and binds to the ligand-binding domain of the AR, which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

-

Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.

-

DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the synthesis of new proteins that mediate the physiological effects of the androgen, such as increased muscle protein synthesis.

Conclusion

The primary metabolic fate of this compound in humans is its conversion to the potent androgen 1-Testosterone. This Phase I transformation, along with other reduction and oxidation reactions, produces a suite of metabolites that are subsequently conjugated via Phase II glucuronidation and sulfation for urinary excretion. While direct quantitative data on this compound is limited, evidence from studies on related prohormones robustly demonstrates a significant, dose-dependent increase in the excretion of androgenic metabolites. The detailed methodologies and pathways described herein provide a foundational guide for researchers and developers working with this and similar compounds, aiding in the prediction of metabolic profiles, the design of clinical investigations, and the development of analytical methods for detection.

References

- 1. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary excretion of steroid metabolites after chronic androstenedione ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of androstenedione administration on epitestosterone metabolism in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis Methodologies for 1-Androstenediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis methodologies for 1-Androstenediol (5α-androst-1-ene-3β,17β-diol), a synthetic androstane (B1237026) steroid and a prohormone of 1-testosterone. This document details various synthetic routes, including chemical, enzymatic, and microbial biotransformation methods. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry.

Introduction to this compound

This compound, with the chemical formula C₁₉H₃₀O₂, is a significant intermediate in steroid metabolism and a precursor to the potent androgen 1-testosterone.[1][2][3] Its synthesis and biological activities are of considerable interest in medicinal chemistry and endocrinology. The primary routes for its synthesis involve the chemical or biological modification of readily available steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).[4][5]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis, enzymatic conversion, and microbial biotransformation. Each method offers distinct advantages and challenges in terms of stereoselectivity, yield, and scalability.

Chemical Synthesis

Chemical synthesis provides a versatile approach to this compound, primarily through the reduction of keto groups in precursor steroids.

Starting Materials: The most common starting materials for the chemical synthesis of this compound are 1-androstenedione (B1247873) and dehydroepiandrosterone (DHEA).[4]

Key Reactions: The core of the chemical synthesis is the reduction of the ketone functionalities at the C-3 and C-17 positions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. For stereoselective synthesis, more sophisticated methods like the Luche reduction can be employed to achieve the desired β-hydroxyl configuration.[6][7]

This protocol describes the reduction of 1-androstenedione to a mixture of androstenediols using sodium borohydride.

Materials:

-

1-Androstenedione

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid

-

Distilled Water

-

Ice Bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 10 grams of 1-androstenedione in 400 mL of methanol in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

While stirring, slowly add 2.5 grams of sodium borohydride to the solution. Maintain the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for 45 minutes.

-

After 45 minutes, quench the reaction by the dropwise addition of acetic acid until the pH of the solution becomes slightly acidic. Be cautious as hydrogen gas will evolve.

-

Concentrate the methanol solution to a volume of approximately 50 mL by evaporation under reduced pressure.

-

Add 700 mL of distilled water to the concentrated solution to precipitate the product.

-

Collect the precipitate by filtration and wash the filter cake with several portions of distilled water.

-

Dry the product in an oven at a temperature not exceeding 150°C.

Note: This procedure yields a mixture of androstenediol (B1197431) isomers. Further purification by column chromatography or recrystallization is necessary to isolate the desired this compound (5α-androst-1-ene-3β,17β-diol).

Enzymatic Conversion

Enzymatic methods offer high stereoselectivity in the synthesis of this compound, utilizing specific oxidoreductase enzymes.

Key Enzymes:

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme catalyzes the reduction of the 17-keto group of DHEA to a 17β-hydroxyl group, a key step in the formation of androstenediols.[8][9]

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the interconversion of 3-keto and 3β-hydroxyl steroids.[10][11][12][13]

An enzymatic process for the preparation of dehydroepiandrosterone (DHEA) from Δ⁵-androstene-3,17-dione has been described, which can be adapted for the synthesis of related diols.[14]

Procedure Outline:

-

A buffered aqueous solution containing the starting steroid (e.g., 1-androstenedione), a ketoreductase enzyme (such as a 3β-HSD), and a cofactor (e.g., NAD⁺/NADP⁺) is prepared.

-

A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure a continuous supply of the reduced cofactor (NADH/NADPH).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-35°C) and pH (e.g., 6.5) with stirring.

-

The progress of the reaction is monitored by techniques such as HPLC.

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent.

-

The organic extract is then dried and the solvent evaporated to yield the crude product, which is further purified.

Microbial Biotransformation

Microbial biotransformation presents an alternative, often more environmentally friendly, route for the production of steroid intermediates like androstenedione from readily available phytosterols (B1254722). These intermediates can then be chemically or enzymatically converted to this compound.

Key Microorganisms:

-

Mycobacterium species are widely used for the side-chain cleavage of phytosterols to produce androstenedione and androstadienedione.[15]

Process Overview:

-

A culture of a suitable microorganism is grown in a nutrient medium.

-

A phytosterol composition, dissolved in a suitable solubilizing agent, is added to the culture.

-

The fermentation is carried out in a bioreactor for a sufficient time to allow the microorganism to transform the phytosterols into androstenedione.

-

The androstenedione is then extracted from the fermentation broth and purified.

-

The purified androstenedione can then be used as a starting material for the chemical or enzymatic synthesis of this compound as described in the previous sections.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds. It is important to note that direct comparative studies are limited, and yields can vary significantly based on the specific reaction conditions and purification methods employed.

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Product | Reported Yield | Purity | Reference |

| Chemical Synthesis | 17β-Acetoxy-5α-androstan-3-one | CrO₃ | 5α-Androst-1-ene-3,17-dione | 78.2% (overall) | 99% | [16] |

| Chemical Synthesis | 1-Androstenedione | NaBH₄ | Mixture of Androstenediols | ~60-80% (estimated) | Mixture | [1] |

| Enzymatic Synthesis | Δ⁵-Androstene-3,17-dione | Ketoreductase | Dehydroepiandrosterone | 80-99% | >99.5% | [14] |

| Microbial Biotransformation | Phytosterols | Mycobacterium neoaurum | Androstenedione | - | - | [15] |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis workflows and the metabolic and signaling pathway of this compound.

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Biosynthesis and Metabolism of this compound

Caption: Biosynthesis and metabolism of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Purification Methodologies

The purification of this compound from a reaction mixture is critical to obtain a high-purity product. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

General Procedure:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for steroid recrystallization include ethanol, methanol, acetone, ethyl acetate (B1210297), and hexane (B92381), or mixtures thereof.[17][18][19][20]

-

Dissolution: The crude product is dissolved in a minimal amount of the boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

General Procedure:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of steroids.

-

Mobile Phase (Eluent): A solvent system is chosen that provides good separation of this compound from its isomers and other impurities. This is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio is determined by thin-layer chromatography (TLC).[21][22][23]

-

Column Packing: A glass column is packed with a slurry of the stationary phase in the mobile phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by evaporation to yield the purified this compound.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages and limitations. Chemical synthesis offers flexibility but may lack stereoselectivity without the use of specific reagents. Enzymatic and microbial methods provide high stereoselectivity and are often more environmentally benign but may require more complex process development. The choice of the optimal synthesis route will depend on factors such as the desired purity, scale of production, and available resources. This guide provides a foundational understanding of these methodologies to aid researchers in the synthesis and study of this important steroid.

References

- 1. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS 5323-27-3 - For Research [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Androstenediol - Wikipedia [en.wikipedia.org]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Androstenedione (CAS 571-40-4) - High-Purity RUO [benchchem.com]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. mdpi.com [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. diseases.jensenlab.org [diseases.jensenlab.org]

- 13. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Home Page [chem.ualberta.ca]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. lcms.cz [lcms.cz]

- 23. nacalai.com [nacalai.com]

The Prohormone 1-Androstenediol: A Technical Guide to its Conversion to the Anabolic Agent 1-Testosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-androstenediol as a precursor to the potent anabolic and androgenic steroid, 1-testosterone. It details the enzymatic conversion process, presents quantitative data on conversion efficiency from related prohormones, and outlines detailed experimental protocols for in vitro and in vivo analysis. Furthermore, this guide elucidates the signaling pathway of 1-testosterone and the methodologies to assess its biological activity. The information is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound (5α-androst-1-ene-3β,17β-diol) is a synthetic prohormone that serves as a direct precursor to 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one).[1] Unlike its structural isomer, 4-androstenediol, which converts to testosterone (B1683101), this compound is a derivative of dihydrotestosterone (B1667394) (DHT) and is noted for its anabolic properties with reduced androgenic effects compared to testosterone. This guide explores the critical aspects of this compound's conversion to 1-testosterone, the biological actions of 1-testosterone, and the experimental frameworks used to study these processes.

Enzymatic Conversion of this compound to 1-Testosterone

The biotransformation of this compound to 1-testosterone is a two-step enzymatic process primarily involving two key enzymes from the hydroxysteroid dehydrogenase (HSD) family.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme initiates the conversion by oxidizing the 3β-hydroxyl group of this compound into a ketone group.

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): Subsequently, 17β-HSD acts on the 17β-hydroxyl group. While in the context of converting androstenedione (B190577) to testosterone this enzyme is reductive, its role here is more complex and can involve interconversion.

The overall conversion pathway can be visualized as follows:

Quantitative Data on Prohormone Conversion

Direct quantitative data on the conversion efficiency of this compound to 1-testosterone is limited in publicly available literature. However, studies on analogous prohormones provide valuable insights into the potential conversion rates.

| Prohormone | Dose and Administration | Resulting Change in Serum Testosterone | Reference |

| Androstenedione | 100 mg/day, oral | No significant increase | [2] |

| Androstenedione | 300 mg/day, oral | 34% increase in AUC | [2] |

| Androstenedione | 100 mg, single oral dose in women | 450% increase in testosterone level over 12h | [3] |

| Androstenediol (B1197431) | 20 mg, sublingual | Peak total testosterone of 47.9 nmol/l at 60 min | [4] |

Experimental Protocols

In Vitro Enzymatic Conversion of this compound to 1-Testosterone

This protocol outlines a general procedure for assessing the enzymatic conversion in a controlled laboratory setting.

Objective: To quantify the conversion of this compound to 1-testosterone by 3β-HSD and 17β-HSD in vitro.

Materials:

-

This compound (substrate)

-

Recombinant human 3β-HSD and 17β-HSD enzymes

-

NADH or NADPH (cofactors)

-

Tris-HCl buffer (pH 7.4)

-

Ethyl acetate (B1210297) (for extraction)

-

Internal standard (e.g., deuterated testosterone)

-

GC-MS or LC-MS/MS system

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, the appropriate cofactor (NADH or NADPH), and a known concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding the recombinant 3β-HSD and 17β-HSD enzymes.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold ethyl acetate. Add the internal standard. Vortex vigorously to extract the steroids into the organic phase.

-

Sample Preparation: Centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent and derivatize using an appropriate agent (e.g., MSTFA) to increase volatility.

-

Analysis: Analyze the samples using a validated GC-MS or LC-MS/MS method to quantify the amounts of this compound and 1-testosterone.

-

Data Analysis: Calculate the conversion rate at each time point by comparing the peak areas of the substrate and product relative to the internal standard.

Androgen Receptor Binding Assay

This competitive binding assay determines the affinity of 1-testosterone for the androgen receptor (AR).

Objective: To determine the binding affinity (IC50 and Ki) of 1-testosterone to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-DHT)

-

Unlabeled 1-testosterone (test compound)

-

Unlabeled DHT (for non-specific binding)

-

Assay buffer (e.g., TEGD buffer)

-

Hydroxyapatite (B223615) slurry (for separation of bound and unbound ligand)

-

Scintillation cocktail and counter

Methodology:

-

Assay Plate Setup: Prepare a 96-well plate with the following wells in triplicate:

-

Total Binding: Assay buffer, radiolabeled androgen, AR preparation.

-

Non-specific Binding: Assay buffer, radiolabeled androgen, excess unlabeled DHT, AR preparation.

-

Test Compound: Assay buffer, radiolabeled androgen, serial dilutions of 1-testosterone, AR preparation.

-

-

Incubation: Incubate the plate at 4°C overnight to reach binding equilibrium.

-

Separation: Add ice-cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Incubate on ice.

-

Washing: Pellet the hydroxyapatite by centrifugation, aspirate the supernatant, and wash the pellet with cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-testosterone to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of 1-testosterone to activate the androgen receptor and induce gene expression.

Objective: To quantify the androgenic activity of 1-testosterone by measuring its ability to induce AR-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., PC-3 or LNCaP)

-

An AR expression vector

-

A luciferase reporter vector containing androgen response elements (AREs)

-

Transfection reagent

-

Cell culture medium and supplements

-

1-Testosterone (test compound)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of 1-testosterone or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminometry: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of 1-testosterone to determine the EC50 value.[5][6][7]

1-Testosterone Signaling Pathway

1-Testosterone, like other androgens, exerts its biological effects by binding to and activating the androgen receptor (AR). The canonical signaling pathway is as follows:

-

Ligand Binding: 1-Testosterone enters the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the physiological effects of the androgen.

Pharmacokinetics of this compound

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve, reflecting total drug exposure.[4][8]

Conclusion

This compound is a prohormone that is enzymatically converted to the potent anabolic steroid 1-testosterone. Understanding the intricacies of this conversion, the biological activity of 1-testosterone, and the methodologies for their study is crucial for researchers in endocrinology and drug development. This technical guide provides a foundational framework for such investigations, compiling available data and outlining essential experimental protocols. Further research is warranted to fully elucidate the quantitative conversion efficiency and pharmacokinetic profile of this compound.

References

- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of the Pharmacokinetics, Pharmacodynamics, and Safety of Single Doses of TV‐1106, a Long‐Acting Growth Hormone, in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5α-androst-1-ene-3β,17β-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic steroid 5α-androst-1-ene-3β,17β-diol. Due to a scarcity of direct research on this specific compound, this guide incorporates data from structurally similar androgens and their metabolites to infer its potential pharmacological profile. The information is presented to facilitate further research and drug development efforts in related areas.

Introduction

5α-androst-1-ene-3β,17β-diol is a metabolite of various designer anabolic-androgenic steroids (AAS). Its biological activity is not extensively characterized in scientific literature. However, by examining its structural features and the known activities of related compounds, we can postulate its likely mechanisms of action. This guide synthesizes available data on its metabolism and the biological effects of its structural analogs, particularly its saturated counterpart, 5α-androstane-3β,17β-diol.

Metabolism

5α-androst-1-ene-3β,17β-diol has been identified as a urinary metabolite of the prohormone 3β-hydroxy-5α-androst-1-en-17-one ("1-Androsterone")[1]. The metabolic pathway likely involves the reduction of the 17-keto group of the parent compound. It is also a metabolite of 5α-androst-1-ene-3,17-dione.[2]

Quantitative Data Summary

Direct quantitative data for 5α-androst-1-ene-3β,17β-diol is limited. The following tables summarize data for structurally related compounds to provide a comparative context for its potential activity.

Table 1: Receptor Binding Affinity of Structurally Related Compounds

| Compound | Receptor | Binding Affinity (Relative to DHT/E2) | Reference |

| 5α-androstane-3β,17β-diol | Androgen Receptor (AR) | Weak/No Binding | [3][4] |

| 5α-androstane-3β,17β-diol | Estrogen Receptor α (ERα) | ~3% of Estradiol | [4][5] |

| 5α-androstane-3β,17β-diol | Estrogen Receptor β (ERβ) | ~7% of Estradiol | [4][5] |

| 1-Testosterone | Androgen Receptor (AR) | High | [6] |

Table 2: In Vivo Effects of Precursor Compounds

| Compound Administered | Observed Effect | Species | Reference |

| 3β-hydroxy-5α-androst-1-en-17-one | Increased lean body mass, increased muscular strength | Human | |

| 5α-androst-1-ene-3,17-dione | Altered urinary steroid profile | Human | [2] |

Postulated Biological Activity and Signaling Pathways

Based on the data from its saturated analog, 5α-androstane-3β,17β-diol, it is hypothesized that 5α-androst-1-ene-3β,17β-diol exhibits low affinity for the androgen receptor and may primarily act as a ligand for the estrogen receptor, particularly ERβ.

Activation of ERβ by ligands such as 5α-androstane-3β,17β-diol has been shown to inhibit prostate cancer cell migration[7][8]. The signaling cascade initiated by ERβ activation can lead to the modulation of gene expression, including the upregulation of E-cadherin, a key protein in cell adhesion and metastasis suppression.

Experimental Protocols

This section details generalized protocols for key experiments relevant to characterizing the biological activity of 5α-androst-1-ene-3β,17β-diol.

Receptor Binding Assay (Competitive Binding)

This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor.

-

Materials:

-

Purified recombinant human androgen receptor (AR) and estrogen receptors (ERα, ERβ).

-

Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERs).

-

Test compound (5α-androst-1-ene-3β,17β-diol).

-

Unlabeled reference ligands (DHT, estradiol).

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

96-well filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled reference ligands.

-

In a 96-well plate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled reference ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from unbound radiolabeled ligand by vacuum filtration through the filter plates.

-

Wash the filters with cold assay buffer to remove non-specifically bound ligand.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated and used to determine the binding affinity (Ki).

-

Yeast-Based Androgen and Estrogen Screen (YAS/YES)

This assay is used to determine the agonistic or antagonistic activity of a compound on androgen and estrogen receptors.

-

Materials:

-

Genetically modified Saccharomyces cerevisiae strains expressing human AR (YAS) or ERα (YES) and a reporter gene (e.g., lacZ).

-

Growth medium.

-

Test compound.

-

Reference agonists (DHT, estradiol) and antagonists (e.g., flutamide, tamoxifen).

-

96-well microtiter plates.

-

Substrate for the reporter gene product (e.g., CPRG for β-galactosidase).

-

Microplate reader.

-

-

Procedure:

-

Culture the yeast strains to the mid-logarithmic growth phase.

-

In a 96-well plate, add the yeast culture and serial dilutions of the test compound.

-

For antagonist testing, also add a fixed concentration of the reference agonist.

-

Incubate the plates to allow for receptor activation and reporter gene expression.

-

Add the substrate for the reporter gene product and measure the resulting color change or fluorescence using a microplate reader.

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

While direct experimental data on the biological activity of 5α-androst-1-ene-3β,17β-diol is currently lacking, evidence from structurally related compounds strongly suggests a low androgenic potential and a likely interaction with estrogen receptors, particularly ERβ. This interaction may lead to anti-proliferative and anti-migratory effects in certain cell types, such as prostate cancer cells. Further research, including direct receptor binding studies and cell-based assays as outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound. The information and protocols provided herein serve as a foundation for future investigations into the biological role and therapeutic potential of 5α-androst-1-ene-3β,17β-diol.

References

- 1. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 5. The Androgen Metabolite 5α-androstane-3β,17β-diol (3βAdiol) Induces Breast Cancer Growth via Estrogen Receptor: Implications for Aromatase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Androstenediol

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and experimental evaluation of 1-Androstenediol (5α-androst-1-ene-3β,17β-diol). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Molecular Structure and Physicochemical Properties

This compound is a synthetic androstane (B1237026) steroid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₀O₂ | [1][2][3][4] |

| Molecular Weight | 290.44 g/mol | [1][3][4][5] |

| IUPAC Name | (3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol | [3] |

| Synonyms | 5α-androst-1-ene-3β,17β-diol, Δ¹-androstenediol | [2][6] |

| Stereochemistry | Absolute, 8 defined stereocenters | [1][4][7] |

| CAS Number | 5323-27-3 | [3] |

Pharmacological Properties

This compound is recognized as a prohormone, primarily for its conversion to the potent androgen, 1-testosterone (Δ¹-dihydrotestosterone).[6][8] Due to its anabolic potential, it is classified as a prohibited substance by the World Anti-Doping Agency (WADA) and is a Schedule III controlled substance in the United States.[6][9]

Androgenic and Estrogenic Activity

This compound exhibits both weak direct androgenic activity and more significant indirect androgenic effects following its metabolic conversion. It also possesses notable estrogenic properties through direct receptor binding.

Receptor Binding Affinity and Potency

The biological effects of this compound are mediated through its interaction with nuclear hormone receptors. Its binding affinity and functional potency have been characterized in various in vitro assays.

| Ligand | Receptor | Assay Type | Value (nM) | Reference |

| This compound (5-AED) | Androgen Receptor (AR) | Transactivation | EC₅₀: 2969 | [3] |

| This compound | Estrogen Receptor α (ERα) | Competitive Binding | Kᵢ: 3.6 | [10] |

| This compound | Estrogen Receptor β (ERβ) | Competitive Binding | Kᵢ: 0.9 | [10] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Transactivation | EC₅₀: 0.06 | [3] |

| Testosterone (B1683101) | Androgen Receptor (AR) | Competitive Binding | Kᵢ: ~0.5 | [3] |

| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | Competitive Binding | Kᵢ: ~1200 | [3] |

Metabolism to 1-Testosterone

The primary mechanism for the androgenic effects of this compound is its conversion to 1-testosterone. This biotransformation is a critical step in its metabolic pathway.[11] The specific in vivo conversion rate of this compound to 1-testosterone is not well-documented in the scientific literature. For comparison, the related compound 4-androstenediol (B211404) has a reported conversion rate to testosterone of approximately 15.76%.[7]

Signaling Pathways

This compound can influence cellular function through multiple signaling pathways. Its effects are primarily mediated by its metabolic product, 1-testosterone, which is a potent agonist of the androgen receptor. Additionally, this compound can directly bind to and activate estrogen receptors, showcasing a dual hormonal profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anabolicminds.com [anabolicminds.com]

- 6. 4-Androstenediol - Wikipedia [en.wikipedia.org]

- 7. Metabolism in vitro of testosterone (T) to 17 beta-hydroxy-5 alpha-androstane-3-one (DHT) and 5 alpha-androstane-3 alpha,17 beta-diol (3 alpha) by the 800 g supernatant fraction of ileum from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 17β-hydroxysteroid dehydrogenase in 1-Androstenediol conversion

An In-depth Technical Guide on the Role of 17β-Hydroxysteroid Dehydrogenase in 1-Androstenediol Conversion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of this compound, focusing on the critical role of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. It covers the biochemical pathways, isoform specificity, quantitative kinetics, experimental methodologies, and clinical significance, serving as a foundational resource for research and development in steroid metabolism.

Introduction: The 17β-HSD Enzyme Family

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of NAD(P)+/NAD(P)H-dependent oxidoreductases that play a pivotal role in the biosynthesis and metabolism of steroid hormones.[1][2] These enzymes catalyze the interconversion between 17-ketosteroids (less active) and 17β-hydroxysteroids (more potent), thereby modulating the biological activity of androgens and estrogens at the pre-receptor level.[3] The family comprises at least 15 distinct isoforms, each with unique tissue distribution, substrate specificity, and directional preference (reductive or oxidative), allowing for fine-tuned, tissue-specific regulation of steroid hormone levels.[4][5]

This compound (Androst-1-ene-3β,17β-diol) is a steroid that can be converted to the potent androgen 1-Testosterone. This conversion is a critical step in specific androgenic pathways and is catalyzed by members of the 17β-HSD family. Understanding this enzymatic process is crucial for developing therapies for hormone-dependent pathologies such as prostate cancer.[6][7]

Biochemical Conversion Pathway

The primary role of reductive 17β-HSD isoforms in androgen metabolism is to catalyze the conversion of a 17-keto group to a 17β-hydroxyl group. In the context of this compound, the analogous and more extensively studied reaction is the conversion of androstenedione (B190577) to testosterone (B1683101). 17β-HSD facilitates the transfer of a hydride ion from the cofactor NADPH (or NADH) to the C17-keto group of the steroid substrate.[8]

The reaction is as follows:

This compound (or Androstenedione) + NADPH + H⁺ ⇌ 1-Testosterone (or Testosterone) + NADP⁺

This reaction is reversible, but the direction is largely dictated by the intracellular ratio of reduced to oxidized cofactors (NADPH/NADP⁺).[8] In tissues where androgen synthesis is active, a high NADPH/NADP⁺ ratio drives the reaction toward the production of the more potent 17β-hydroxysteroid, 1-Testosterone.[8]

Caption: Conversion of this compound to 1-Testosterone by 17β-HSD.

Isoform Specificity and Tissue Distribution

Different 17β-HSD isoforms exhibit distinct substrate preferences and are expressed in specific tissues, which dictates their physiological function.

-

17β-HSD Type 3: This is considered the primary enzyme for the formation of testosterone from androstenedione in the testes.[9][10] It is almost exclusively expressed in testicular Leydig cells and demonstrates high efficiency in converting 17-ketosteroids to potent androgens.[10][11] Mutations in the HSD17B3 gene lead to 17β-HSD3 deficiency, a condition causing impaired virilization in males.[11]

-

17β-HSD Type 5 (AKR1C3): This isoform is widely expressed in peripheral tissues, including the prostate, adrenal glands, and mammary gland.[4][12] It functions as a reductive enzyme, converting androstenedione to testosterone, and DHEA to androstenediol.[4][13] Its expression is often upregulated in castration-resistant prostate cancer, contributing to intratumoral androgen synthesis.[7][14]

-

17β-HSD Type 1: While its primary role is the conversion of estrone (B1671321) to the potent estrogen estradiol (B170435), it can also catalyze the conversion of androstenedione to testosterone, albeit to a lesser extent than Types 3 and 5.[2][15]

-

17β-HSD Type 2: This isoform predominantly catalyzes the oxidative reaction, inactivating potent hormones. It converts testosterone to androstenedione and estradiol to estrone, thereby acting as a counterbalance to the reductive isoforms.[4][16] Its expression is often reduced in prostate cancer, which may contribute to an accumulation of potent androgens.[7]

Quantitative Data

Quantitative kinetic data for the conversion of this compound is not widely reported. The following tables summarize available data for the closely related and well-studied substrate, Androstenedione , which serves as a reliable proxy for understanding the enzymatic behavior of the relevant 17β-HSD isoforms.

Table 1: Kinetic Parameters for Androstenedione Conversion by Key 17β-HSD Isoforms

| Isoform | Enzyme Source | Apparent Km (μM) for Androstenedione | Apparent Vmax (pmol/min/mg protein) | Cofactor | Reference |

|---|---|---|---|---|---|

| 17β-HSD Type 2 | Microsomes from A431 cells | 0.44 | 143 (Reductase Activity) | NADH | [17] |

| 17β-HSD Type 3 | Recombinant Human | ~1.0 - 5.0 (Estimated) | Not directly comparable | NADPH | [9][10] |

| 17β-HSD Type 5 | Recombinant Human | 0.6 | Not reported | NADPH |[18] |